Technical Guide: (R)-Tetrahydrofurfuryl Alcohol Physicochemical Properties
Technical Guide: (R)-Tetrahydrofurfuryl Alcohol Physicochemical Properties
Executive Summary
(R)-Tetrahydrofurfuryl alcohol (CAS 22431-09-0), often abbreviated as (R)-THFA, is the levorotatory enantiomer of the industrial solvent tetrahydrofurfuryl alcohol. Unlike its racemic counterpart (CAS 97-99-4), which is widely used as a green solvent in agrochemicals and cleaners, the (R)-enantiomer serves as a critical chiral building block in pharmaceutical synthesis. Its specific stereochemistry allows for the asymmetric synthesis of complex bioactive molecules, including fragments of marine toxins (e.g., pectenotoxin-4) and vasodilators (e.g., naftidrofuryl). This guide details the physicochemical profile, synthesis pathways, and analytical protocols required for its rigorous application in drug development.
Molecular Identity & Stereochemistry
The chirality of (R)-THFA arises from the C2 carbon of the tetrahydrofuran ring. Rigorous identification requires distinguishing it from the (S)-enantiomer, which exhibits dextrorotatory optical activity.
| Parameter | Specification |
| Chemical Name | (R)-(-)-Tetrahydrofurfuryl alcohol |
| IUPAC Name | [(2R)-tetrahydrofuran-2-yl]methanol |
| CAS Number | 22431-09-0 (Specific to (R)-isomer) |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| SMILES | OC[C@H]1CCCO1 |
| Stereochemistry | (R)-Configuration; Levorotatory (-) |
Stereochemical Note: While the racemic mixture is often designated simply as THFA, the (R)-enantiomer is specifically identified by its negative optical rotation in standard solvents (e.g., nitromethane). Confusion with the D/L nomenclature exists in older literature; however, modern standards confirm (R) corresponds to the (-) rotation.
Physicochemical Profile
The physical properties of (R)-THFA largely mirror the racemate in terms of volatility and density but differ fundamentally in optical activity.
Table 1: Physicochemical Properties[1]
| Property | Value | Condition / Note |
| Physical State | Clear, colorless liquid | Hygroscopic |
| Boiling Point | 178 °C | @ 760 mmHg |
| Density | 1.054 g/mL | @ 20 °C |
| Refractive Index ( | 1.452 | @ 20 °C |
| Flash Point | 84 °C (183 °F) | Open Cup |
| Specific Rotation ( | -14.9° | c = 5.0, Nitromethane |
| Solubility | Miscible | Water, Ethanol, Ether, Acetone, Chloroform |
| Vapor Density | 3.52 | (Air = 1) |
| Dielectric Constant | 13.6 | @ 23 °C |
Critical Insight: The specific rotation is solvent-dependent. The value of -14.9° in nitromethane is a standard reference. In other solvents, the magnitude may vary, but the sign typically remains negative for the (R)-isomer.
Synthesis & Manufacturing Workflows
Obtaining high enantiomeric excess (ee) (R)-THFA requires asymmetric catalysis or enzymatic resolution, as direct hydrogenation of furfural yields a racemate.
Synthesis Pathways
Two primary routes are employed in research and scale-up:
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Asymmetric Hydrogenation: Uses chiral Ruthenium (Ru) or Rhodium (Rh) catalysts with chiral phosphine ligands (e.g., BINAP) to hydrogenate furfuryl alcohol.
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Enzymatic Kinetic Resolution: Uses lipases (e.g., Candida antarctica Lipase B, CALB) to selectively acylate one enantiomer of the racemic mixture, leaving the other alcohol unreacted.
Diagram 1: Synthesis Decision Tree
Caption: Comparative pathways for generating (R)-THFA via enzymatic resolution (top) vs. direct asymmetric hydrogenation (bottom).
Applications in Drug Development
(R)-THFA is not merely a solvent but a chiral synthon . Its primary utility lies in introducing the tetrahydrofuran moiety with defined stereochemistry into drug candidates.
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Naftidrofuryl (Praxilene): A vasodilator used for peripheral vascular disorders. The synthesis of specific stereoisomers (which have differing potencies as 5-HT2 antagonists) utilizes (R)-THFA as a starting material.
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Pectenotoxin-4 Fragments: Used in the total synthesis of complex marine macrolides where the C2-stereocenter of the THF ring must be set explicitly.
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IGF-1R Inhibitors: Used to synthesize analogs of 5-[3-phenyl-(2-cyclic-ether)-methyl-ether]-4-aminopyrrolopyrimidine.
Analytical Characterization Protocol
To validate the identity and optical purity (enantiomeric excess) of (R)-THFA, Chiral Gas Chromatography (GC) is the gold standard.
Protocol: Determination of Enantiomeric Excess (ee) by GC
Principle: Separation of enantiomers using a cyclodextrin-based chiral stationary phase.
Materials:
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Column: Beta-DEX™ 120 or equivalent (Permethylated
-cyclodextrin stationary phase), 30 m x 0.25 mm ID x 0.25 µm film. -
Carrier Gas: Helium (constant flow, 1.0 mL/min).
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Detector: FID (Flame Ionization Detector).
Methodology:
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Sample Prep: Dilute 10 mg of (R)-THFA in 1 mL of Dichloromethane (DCM).
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Derivatization (Optional but Recommended): To improve peak shape and resolution, convert the alcohol to its acetate or trifluoroacetate ester.
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Mix: 100 µL sample + 100 µL Trifluoroacetic anhydride (TFAA). Incubate at RT for 15 min. Blow down with N2, reconstitute in DCM.
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GC Conditions:
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Injector: 250 °C, Split ratio 50:1.
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Oven: Initial 60 °C (hold 2 min)
Ramp 2 °C/min to 120 °C Ramp 20 °C/min to 200 °C. -
Detector: 250 °C.
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Analysis:
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The (R)-enantiomer and (S)-enantiomer will exhibit distinct retention times.
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Calculate ee using the formula:
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Safety & Handling
While THFA is generally considered a "green" solvent due to its biodegradability, it is not benign.
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GHS Classification:
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Eye Irritation: Category 2A (Causes serious eye irritation).
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Reproductive Toxicity: Category 1B (May damage fertility or the unborn child - specific to high dose exposure).
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Handling: Use chemical resistant gloves (Nitrile) and safety goggles. Perform synthesis in a fume hood.
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Storage: Hygroscopic. Store under nitrogen in a cool, dry place to prevent moisture absorption and peroxide formation over time.
References
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Biosynce . (S)-(Tetrahydrofuran-2-yl)methanol CAS 57203-01-7 and (R)-Isomer Data.[1] Retrieved from
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Ataman Kimya . Tetrahydrofurfuryl Alcohol Technical Data Sheet. Retrieved from
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DrugFuture . Tetrahydrofurfuryl Alcohol Physicochemical Properties & Optical Rotation. Retrieved from
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Sigma-Aldrich . (R)-Tetrahydrofurfuryl alcohol Product Specification & Applications. Retrieved from
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PubChem . Tetrahydrofurfuryl alcohol Compound Summary (CID 7360). National Library of Medicine. Retrieved from
